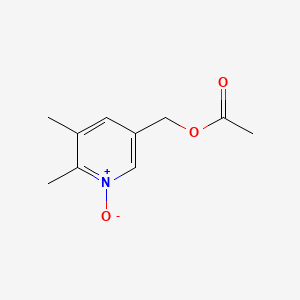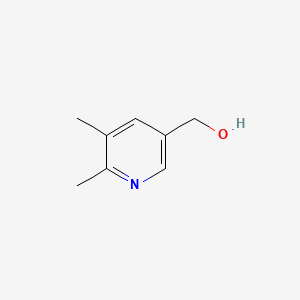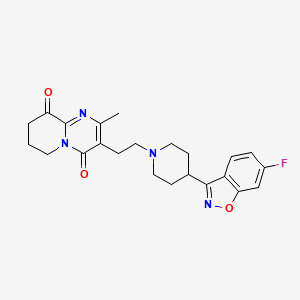
9-Keto Risperidone
Vue d'ensemble
Description
9-Keto Risperidone is a derivative of Risperidone . It has a molecular weight of 424.47 and a molecular formula of C23H25FN4O3 . It is also an impurity of Paliperidone, which is an active metabolite of Risperidone and used as a second-generation (atypical) antipsychotic agent .
Synthesis Analysis
Risperidone can be prepared by refluxing the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension to obtain crude risperidone rapidly and efficiently .Molecular Structure Analysis
The molecular structure of 9-Keto Risperidone is represented by the formula C23H25FN4O3 .Chemical Reactions Analysis
The synthesis of Risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .Physical And Chemical Properties Analysis
9-Keto Risperidone has a molecular weight of 424.47 and a molecular formula of C23H25FN4O3 . It is stable under recommended storage conditions .Applications De Recherche Scientifique
Ketogenic Therapy in Serious Mental Illness
9-Keto Risperidone has been studied in the context of ketogenic therapy for serious mental illnesses . The ketogenic diet, which is a high-fat, moderate-protein, and very low-carbohydrate diet, has shown potential therapeutic utility in psychiatric disorders, especially psychosis . The diet induces a state of ketosis, which could have beneficial effects on mental health .
Treatment of Schizophrenia and Bipolar Disorder
Risperidone, the parent compound of 9-Keto Risperidone, is used in the treatment of patients with schizophrenia or bipolar disorder . Studies have shown a significant clinical reduction in the Positive and Negative Syndrome Scale (PANSS) score in patients receiving Risperidone .
Correlation with CYP2D6 Polymorphism
The plasma concentrations of Risperidone, 9-Keto Risperidone, and the active moiety have been found to have great inter- and intraindividual variations, and are associated with the CYP2D6 polymorphism . This suggests that genetic factors could influence the pharmacokinetics and pharmacodynamics of 9-Keto Risperidone .
Correlation with Serum Prolactin Levels
The plasma concentrations of Risperidone and 9-Keto Risperidone have been associated with changes in serum prolactin levels in patients diagnosed with chronic schizophrenia . This suggests that 9-Keto Risperidone could influence hormonal balance, which could have implications for its side effect profile .
Potential Role in Weight Management
Some studies have suggested that the ketogenic diet, which is associated with 9-Keto Risperidone, could lead to weight loss . This could be particularly relevant for patients with serious mental illnesses, who often struggle with weight management due to the side effects of their medications .
Potential Role in Metabolic Health
The ketogenic diet has been associated with various metabolic benefits, such as elevated beta-hydroxybutyrate and decreased glucose levels in the plasma . As 9-Keto Risperidone is associated with this diet, it could potentially have similar benefits .
Mécanisme D'action
Target of Action
9-Keto Risperidone, a derivative of Risperidone , primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .
Mode of Action
9-Keto Risperidone interacts with its targets by inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors . This inhibition is thought to reduce the overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to cause schizophrenia and various mood disorders . It’s worth noting that 9-Keto Risperidone binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by 9-Keto Risperidone is the dopaminergic and serotonergic neurotransmission pathway . By inhibiting D2 and 5-HT2A receptors, 9-Keto Risperidone reduces the overactivity of these pathways, thereby alleviating symptoms of mental health disorders . Additionally, risperidone influences cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation-related functions .
Pharmacokinetics
The pharmacokinetics of 9-Keto Risperidone, like its parent compound Risperidone, involves extensive hepatic metabolism via the CYP2D6 enzyme into the active metabolite 9-hydroxyrisperidone . This process is also influenced by genetic polymorphisms in the CYP2D6 gene . The plasma levels of 9-Keto Risperidone can vary greatly among individuals, and this variation is associated with the CYP2D6 phenotypes .
Result of Action
The molecular and cellular effects of 9-Keto Risperidone’s action primarily involve the reduction of overactivity in central mesolimbic and mesocortical pathways . This results in alleviation of symptoms associated with mental health disorders such as schizophrenia and bipolar disorder . Additionally, risperidone has been found to influence cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation .
Action Environment
Environmental factors, particularly genetic variations, can influence the action, efficacy, and stability of 9-Keto Risperidone. For instance, genetic polymorphisms in the CYP2D6 gene can affect the metabolism of 9-Keto Risperidone, thereby influencing its plasma levels and therapeutic effects . Furthermore, polymorphisms in the ABCB1 gene, which encodes a transporter protein, can also impact the pharmacokinetics of 9-Keto Risperidone .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSFXKQDZJPCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659709 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Keto Risperidone | |
CAS RN |
1189516-65-1 | |
| Record name | 9-Keto risperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-KETO RISPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




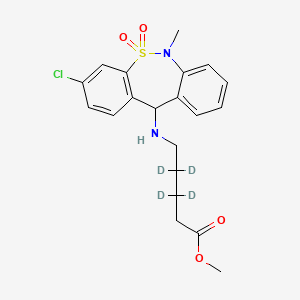


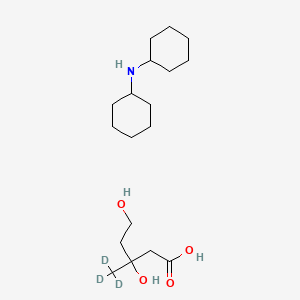
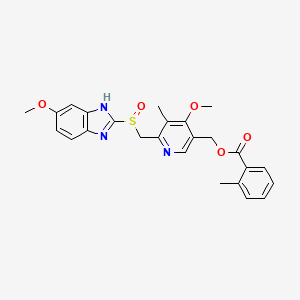
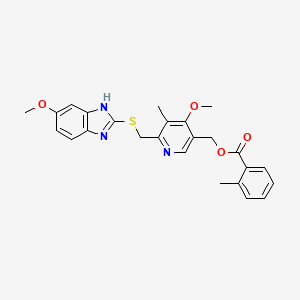
![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)
